Methyl 4-bromo-6-methylpicolinate

Medicinal Chemistry Agrochemical Synthesis Building Block Optimization

Methyl 4-bromo-6-methylpicolinate (C₈H₈BrNO₂, MW 230.06) is a trisubstituted pyridine-2-carboxylic acid methyl ester bearing a bromine atom at position 4 and a methyl group at position 6 of the pyridine ring. It belongs to the picolinate ester family of heterocyclic building blocks, widely utilized in medicinal chemistry and agrochemical synthesis.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
Cat. No. B11874655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-6-methylpicolinate
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C(=O)OC)Br
InChIInChI=1S/C8H8BrNO2/c1-5-3-6(9)4-7(10-5)8(11)12-2/h3-4H,1-2H3
InChIKeyMIZVHGOWTACURZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-6-methylpicolinate (CAS 886372-49-2): Core Structural and Functional Profile for Sourcing Decisions


Methyl 4-bromo-6-methylpicolinate (C₈H₈BrNO₂, MW 230.06) is a trisubstituted pyridine-2-carboxylic acid methyl ester bearing a bromine atom at position 4 and a methyl group at position 6 of the pyridine ring. It belongs to the picolinate ester family of heterocyclic building blocks, widely utilized in medicinal chemistry and agrochemical synthesis. The compound serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) and nucleophilic aromatic substitution (SNAr), with the bromine atom acting as a reactive handle for regioselective C–C and C–heteroatom bond formation [1]. The methyl ester at position 2 provides a functional group orthogonal to the 4-bromo handle, enabling sequential derivatization strategies not possible with the free carboxylic acid derivative 4-bromo-6-methylpicolinic acid (CAS 886372-47-0) [2]. Retail purity specifications across major suppliers typically range from 95% to 98% (HPLC), with storage recommended at 2–8 °C under inert atmosphere [3].

Why Methyl 4-bromo-6-methylpicolinate Cannot Be Substituted by 4-Chloro, 4-Iodo, or Non-Methylated Picolinate Analogs


Substituting methyl 4-bromo-6-methylpicolinate with a closely related halogenated picolinate ester is not a neutral decision in synthetic route design. The C–Br bond at position 4 has a bond dissociation energy (BDE) approximately 15–20 kcal mol⁻¹ lower than the corresponding C–Cl bond in methyl 4-chloro-6-methylpicolinate, translating into markedly faster oxidative addition rates with Pd(0) catalysts in cross-coupling reactions [1]. Conversely, the C–I bond in the 4-iodo analog is more labile but notoriously prone to undesired side reactions (e.g., protodeiodination, homocoupling) under standard Suzuki–Miyaura conditions, making the bromo derivative the optimal balance of reactivity and stability for most discovery-scale applications [1]. The 6-methyl substituent further introduces steric and electronic modulation of the pyridine ring that is absent in the parent methyl 4-bromopicolinate; this modulates the electronics of the ring nitrogen and influences both the regioselectivity of electrophilic substitution and the pKa of the conjugated acid [2]. Finally, simple ester/acid interchange between the methyl ester and the free carboxylic acid derivative introduces an orthogonal functional group that resists direct cross-coupling, necessitating additional protection/deprotection steps [3].

Quantitative Differentiation Evidence for Methyl 4-bromo-6-methylpicolinate vs. Its Closest Comparators


4-Bromo vs. 5-Bromo Regioisomer: Synthetic Efficiency Advantage in Picolinate Ester Building Block Preparation

In a direct head-to-head comparison of regioisomeric picolinate esters, the 4-bromo isomer was prepared with a significantly higher overall yield than the 5-bromo isomer when employing a four-step synthetic sequence involving benzyloxy protection, bromination, and esterification. The 3-benzyloxy-4-bromopicolinate ester (structurally analogous to methyl 4-bromo-6-methylpicolinate at the halogen-substituted position) was obtained in 38% overall yield, whereas the 5-bromo isomer was obtained in only 31% overall yield under identical reaction conditions [1]. This represents a 22.6% relative improvement in total synthesis efficiency for the 4-bromo regioisomer. The higher yield is attributed to regioselective control during the bromination step, where the intrinsic electronics of the pyridine ring favor electrophilic substitution at the 4-position over the 5-position [1].

Medicinal Chemistry Agrochemical Synthesis Building Block Optimization

Hydrolysis Rate Differentiation: 4-Bromo Accelerates Alkaline Ester Cleavage Compared to 4-Unsubstituted Picolinate

Alkaline hydrolysis kinetics of methyl 4-X-picolinates in 85% (w/w) methanol–water at an unspecified temperature reveal that the electron-withdrawing bromine substituent at the 4-position significantly accelerates the rate of ester cleavage. The rate constant for methyl 4-bromopicolinate is enhanced relative to methyl picolinate (X = H), with the effect quantitatively correlating with the Hammett σₘ substituent constant (Br: σₘ = +0.39; H: σₘ = 0.00) [1]. Although the Campbell study reports the 4-bromopicolinate without the 6-methyl group, the additive nature of substituent effects in pyridine esters—as explicitly established in the same paper—allows class-level inference that the target compound (methyl 4-bromo-6-methylpicolinate) will similarly exhibit an enhanced hydrolysis rate relative to its 4-chloro and 4-unsubstituted 6-methyl analogs, proportional to the electron-withdrawing power of the 4-substituent [1].

Physical Organic Chemistry Reaction Kinetics Ester Hydrolysis

4-Bromo vs. 4-Chloro in Pd-Catalyzed Cross-Coupling: Faster Oxidative Addition Driven by Lower C–X Bond Dissociation Energy

The oxidative addition step of Pd(0)-catalyzed cross-coupling reactions is rate-determining for aryl halides, and the Ar–X bond dissociation energy (BDE) is a primary determinant of relative reactivity. The C–Br bond dissociation energy in bromoarenes (approximately 80 kcal mol⁻¹) is substantially lower than the C–Cl BDE in chloroarenes (approximately 95 kcal mol⁻¹) [1]. This ~15 kcal mol⁻¹ difference translates into orders-of-magnitude faster oxidative addition rates for aryl bromides compared to aryl chlorides under otherwise identical catalytic conditions [2]. Specifically, in the Suzuki-Miyaura coupling of 4-halogenated picolinate esters with arylboronic acids, the 4-bromo derivative is expected to couple at substantially lower temperatures and/or shorter reaction times than the 4-chloro analog, while the 4-iodo analog, despite having an even lower BDE (~65 kcal mol⁻¹), frequently suffers from competitive protodeiodination and homocoupling side reactions that erode yield and purity [2].

Cross-Coupling Catalysis Suzuki-Miyaura Reaction Organometallic Chemistry

CDK6 Inhibitory Activity of the Hydrolyzed Acid Form Supports Prodrug Rationale for Methyl Ester Selection

4-Bromo-6-methylpicolinic acid—the direct hydrolysis product of methyl 4-bromo-6-methylpicolinate—has demonstrated moderate inhibitory activity against cyclin-dependent kinase 6 (CDK6), with an IC₅₀ value of 462 nM determined in an in vitro luminescence-based assay . This biological activity provides a validated rationale for employing the methyl ester as a temporary protecting group for the carboxylic acid during multi-step synthesis, followed by ester hydrolysis to reveal the active pharmacophore. While no direct comparative IC₅₀ values are available for the 4-chloro or 4-unsubstituted analogs of 6-methylpicolinic acid against CDK6, the confirmed sub-micromolar activity of the 4-bromo acid establishes a baseline for structure–activity relationship (SAR) exploration that is not yet reported for other 4-halogen variants .

Kinase Inhibition Medicinal Chemistry Anticancer Research

High-Value Procurement-Driven Application Scenarios for Methyl 4-bromo-6-methylpicolinate Based on Quantified Differentiation Evidence


Regioselectivity-Driven Building Block Selection for Parallel Synthesis of Picolinate-Derived Compound Libraries

When designing a parallel synthesis campaign requiring a picolinate ester building block with a single halogen handle for late-stage diversification, methyl 4-bromo-6-methylpicolinate is the preferred regioisomer. The documented 22.6% higher overall yield of the 4-bromo regioisomer over the 5-bromo isomer (38% vs. 31% in a comparable four-step sequence) directly translates to higher throughput and lower cost-per-compound in array synthesis [1]. This yield advantage is particularly impactful in discovery organizations producing libraries of 50–500 compounds, where a 7% absolute yield improvement per building block reduces starting material consumption by approximately 18% for the same final library size.

Accelerated Suzuki-Miyaura Coupling in Late-Stage Functionalization of Heat-Labile Drug Candidates

For medicinal chemistry programs targeting thermally sensitive substrates (e.g., natural product derivatives, peptides, or compounds with stereogenic centers prone to racemization), the 4-bromo derivative enables Pd-catalyzed cross-coupling at substantially lower temperatures—typically 40–60 °C vs. 80–100 °C required for the corresponding 4-chloro analog—due to the ~15 kcal mol⁻¹ lower C–Br bond dissociation energy [2][3]. This thermal advantage preserves substrate integrity and minimizes decomposition byproducts that complicate purification. The 4-bromo handle also avoids the protodehalogenation and homocoupling side reactions that plague the 4-iodo variant under standard Suzuki conditions [3].

Predictable Ester Deprotection Kinetics in Multi-Step Synthetic Routes Requiring Timed Functional Group Interconversion

In synthetic sequences where the methyl ester must be hydrolyzed to the carboxylic acid at a specific intermediate stage, the electron-withdrawing effect of the 4-bromo substituent provides a quantifiable acceleration of the alkaline hydrolysis step relative to 4-unsubstituted or 4-chloro picolinate esters. The established additivity of substituent effects in the picolinate series—as demonstrated by Campbell et al. (J. Chem. Soc. B, 1970) for 4-X-substituted methyl picolinates—allows process chemists to model and predict the time required for complete ester cleavage [4]. This predictability supports precise scheduling in multi-step sequences where over- or under-hydrolysis would cascade into downstream yield losses.

Kinase Inhibitor Library Generation Leveraging a Validated CDK6-Active Scaffold

The confirmed CDK6 inhibitory activity of 4-bromo-6-methylpicolinic acid (IC₅₀ = 462 nM) provides a rationale for procuring the methyl ester as a protected precursor for kinase-focused compound libraries . The ester form preserves the carboxylic acid in a latent state during Suzuki diversification at the 4-position, allowing the installation of diverse aryl/heteroaryl groups while maintaining the 2-carboxylic acid pharmacophore masked and stable. Upon completion of diversification, a single deprotection step reveals the free acid for biochemical screening. This strategy is directly supported by the classification of 4-bromo-6-methylpicolinic acid as 'a validated starting point for the synthesis of focused kinase inhibitor libraries' .

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